molecular formula C31H37N3O2S2 B12031569 (5Z)-3-(2-ethylhexyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-ethylhexyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12031569
M. Wt: 547.8 g/mol
InChI Key: OPQVHWJRGBZLEN-VEILYXNESA-N
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Description

The compound “(5Z)-3-(2-ethylhexyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the reaction of a thioamide with an α-halo ketone or aldehyde. For the specific compound , the synthetic route may involve the following steps:

    Formation of the Thiazolidinone Ring: The reaction of a thioamide with an α-halo ketone or aldehyde under basic conditions to form the thiazolidinone ring.

    Introduction of the Pyrazole Moiety: The condensation of the thiazolidinone intermediate with a pyrazole derivative under acidic or basic conditions.

    Addition of the Isobutoxyphenyl Group:

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiazolidines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of the compound may involve interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and the pyrazole moiety may play a crucial role in binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyrazole Derivatives: Studied for their anti-inflammatory and anticancer activities.

    Thioamides: Used in the synthesis of various biologically active compounds.

Uniqueness

The compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C31H37N3O2S2

Molecular Weight

547.8 g/mol

IUPAC Name

(5Z)-3-(2-ethylhexyl)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H37N3O2S2/c1-5-7-11-23(6-2)19-33-30(35)28(38-31(33)37)18-25-20-34(26-12-9-8-10-13-26)32-29(25)24-14-16-27(17-15-24)36-21-22(3)4/h8-10,12-18,20,22-23H,5-7,11,19,21H2,1-4H3/b28-18-

InChI Key

OPQVHWJRGBZLEN-VEILYXNESA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC(C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC(C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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